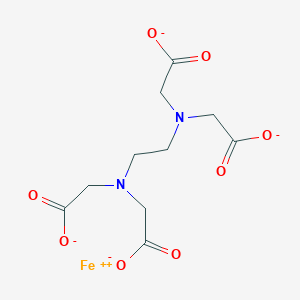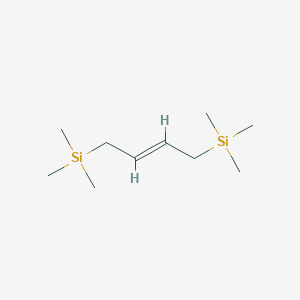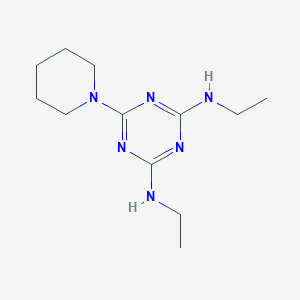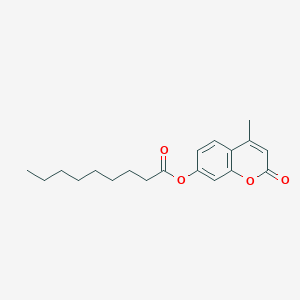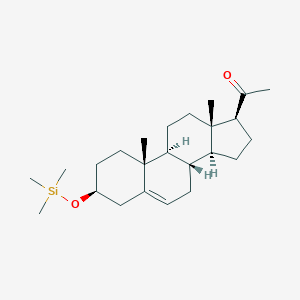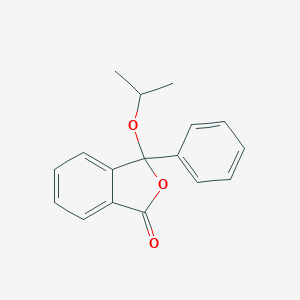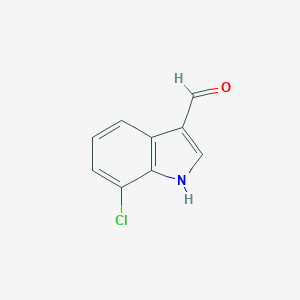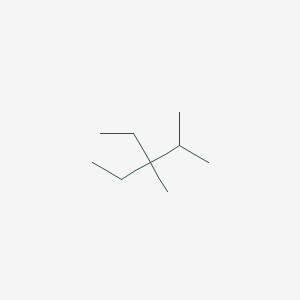
3-Ethyl-2,3-dimethylpentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2,3-dimethylpentane is a hydrocarbon compound with the molecular formula C9H20. It is also known as iso-octane, and is commonly used as a reference fuel in the octane rating scale for gasoline. This compound is an important component of gasoline, which is used as a fuel in automobiles and other vehicles. The synthesis method of 3-Ethyl-2,3-dimethylpentane is crucial to its scientific research application.
Wirkmechanismus
The mechanism of action of 3-Ethyl-2,3-dimethylpentane is related to its physical and chemical properties. This compound has a high octane rating, which means that it has a high resistance to knocking. This property is due to the fact that 3-Ethyl-2,3-dimethylpentane has a branched molecular structure, which allows it to burn more slowly and evenly than straight-chain hydrocarbons.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 3-Ethyl-2,3-dimethylpentane. However, it is known that exposure to high levels of this compound can cause respiratory irritation and central nervous system depression. It is important to note that the scientific research on this topic is still in its early stages, and more studies are needed to fully understand the effects of this compound on human health.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Ethyl-2,3-dimethylpentane in lab experiments include its high purity, low toxicity, and well-defined physical and chemical properties. This compound is also readily available and relatively inexpensive. However, one of the limitations of using 3-Ethyl-2,3-dimethylpentane is that it is highly flammable and requires special handling and storage procedures.
Zukünftige Richtungen
There are numerous future directions for the scientific research on 3-Ethyl-2,3-dimethylpentane. One of the most promising areas of research is the development of new methods for the synthesis of this compound. This could involve the use of new catalysts or the optimization of existing methods to improve yield and purity. Another area of research could focus on the development of new applications for 3-Ethyl-2,3-dimethylpentane, such as its use as a fuel in other types of engines or as a starting material for the synthesis of other compounds. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound, particularly with regard to its potential impact on human health.
Synthesemethoden
The synthesis of 3-Ethyl-2,3-dimethylpentane can be achieved through various methods. One of the most common methods is the alkylation of isobutene with ethylene in the presence of a catalyst. This method produces a mixture of iso-octane and other hydrocarbons, which can be separated by distillation. Another method involves the hydrogenation of isooctene, which is obtained by the dimerization of isobutene.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-2,3-dimethylpentane has numerous scientific research applications. It is widely used as a reference fuel in the development and testing of gasoline engines. The octane rating of gasoline, which is a measure of its resistance to knocking, is determined by comparing its performance to that of 3-Ethyl-2,3-dimethylpentane. This compound is also used in the production of aviation fuel, where it is blended with other hydrocarbons to improve its performance.
Eigenschaften
CAS-Nummer |
16747-33-4 |
|---|---|
Produktname |
3-Ethyl-2,3-dimethylpentane |
Molekularformel |
C9H20 |
Molekulargewicht |
128.25 g/mol |
IUPAC-Name |
3-ethyl-2,3-dimethylpentane |
InChI |
InChI=1S/C9H20/c1-6-9(5,7-2)8(3)4/h8H,6-7H2,1-5H3 |
InChI-Schlüssel |
MMASVVOQIKCFJZ-UHFFFAOYSA-N |
SMILES |
CCC(C)(CC)C(C)C |
Kanonische SMILES |
CCC(C)(CC)C(C)C |
Siedepunkt |
144.7 °C |
Andere CAS-Nummern |
16747-33-4 |
Synonyme |
3-Ethyl-2,3-dimethyl-pentane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



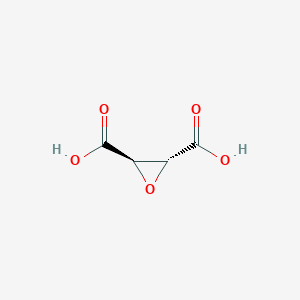
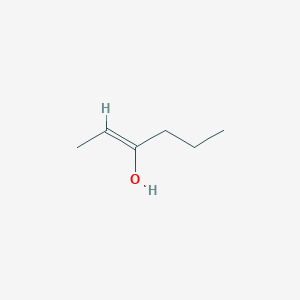
![7-Methyl-7H-pyrazolo[3,4-d]-v-triazin-4-ol](/img/structure/B92036.png)
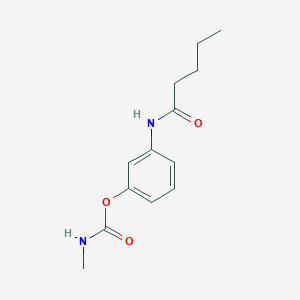
![1-Oxa-6-thiaspiro[2.5]octane](/img/structure/B92038.png)
